molecular formula C11H9BrF3NO2 B8161891 4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8161891
M. Wt: 324.09 g/mol
InChI Key: SUFPFISHVFCGAO-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C11H9BrF3NO2 This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent in the presence of a transition metal catalyst.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzene ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and cyclopropyl group can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Bromo-N-cyclopropylbenzamide: Lacks the trifluoromethoxy group.

    2-(Trifluoromethoxy)benzamide: Lacks the bromine and cyclopropyl groups.

Uniqueness

4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the bromine atom and cyclopropyl group contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-6-1-4-8(10(17)16-7-2-3-7)9(5-6)18-11(13,14)15/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFPFISHVFCGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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